Cyanidin 3,5-diglucoside

Catalog No.
S598980
CAS No.
2611-67-8
M.F
C27H30O16
M. Wt
610.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyanidin 3,5-diglucoside

CAS Number

2611-67-8

Product Name

Cyanidin 3,5-diglucoside

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-one

Molecular Formula

C27H30O16

Molecular Weight

610.5 g/mol

InChI

InChI=1S/C27H30O16/c28-7-17-19(33)21(35)23(37)26(42-17)40-15-5-10(30)4-14-11(15)6-16(25(39-14)9-1-2-12(31)13(32)3-9)41-27-24(38)22(36)20(34)18(8-29)43-27/h1-6,17-24,26-29,31-38H,7-8H2

InChI Key

MVCZYIINCNBXDB-UHFFFAOYSA-N

Synonyms

Cyanin chloride

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O.[Cl-]

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O.[Cl-]

The exact mass of the compound Cyanin chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81163. It belongs to the ontological category of anthocyanin chlorides in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyanidin 3,5-diglucoside (Cyanin) is a bis-glycosylated anthocyanin widely utilized as a primary reference standard, a highly stable natural colorant, and a biochemical probe [1]. Featuring a flavylium cation core substituted with glucose moieties at both the 3- and 5-positions, this compound exhibits distinct physicochemical properties compared to its monoglucoside and aglycone counterparts. In procurement contexts, it is primarily sought for its superior hydrophilicity, enhanced thermal stability, and its mandatory role in the pharmacopoeial profiling of botanical extracts such as elderberry and pomegranate .

Research Fit

Analytical Distinct chromatographic profile supports HPLC-MS/MS quantification workflows
Colorant Diglycoside structure enables alkaline blue hue formulation research
Biosynthetic Terminal product standard for anthocyanin glucosyltransferase studies

Substituting Cyanidin 3,5-diglucoside with the more common Cyanidin 3-glucoside or the aglycone cyanidin fundamentally compromises formulation stability and analytical compliance. The dual glycosylation at the 3- and 5-positions dramatically alters the molecule's partition coefficient, shifting it to a highly hydrophilic state that prevents precipitation in purely aqueous buffers [2]. Furthermore, in thermal processing, the 3-glucoside actually destabilizes the core anthocyanidin, leading to premature color degradation, whereas the 3,5-diglucoside confers robust thermostability [1]. Finally, for QA/QC applications, USP monographs explicitly require the 3,5-diglucoside as a distinct chromatographic peak; substituting it with a monoglucoside results in immediate regulatory failure for elderberry extract standardization .

Substitution Risk

  • Absorption profile May differ markedly; Cy-3-glc yields substantially higher peak exposure in rodent PK models
  • Antioxidant capacity May be markedly lower compared to Cy-3-rutinoside in standard antioxidant assays
  • Color expression May not produce blue hues at neutral-to-alkaline pH; monoglycosides yield purple/maroon tones

Thermal Degradation Resistance in Aqueous Processing

During thermal processing of aqueous formulations, the glycosylation pattern of the anthocyanin dictates its structural survival. While cyanidin 3-glucoside has been shown to reduce the thermal stability of the core cyanidin molecule, cyanidin 3,5-diglucoside actively confers thermostability. Under acidic conditions subjected to heating at 100°C, the 3,5-diglucoside maintains its color profile without degradation, whereas the monoglucoside and aglycone undergo rapid thermal breakdown [1].

Evidence DimensionThermal color stability at 100°C
Target Compound DataMaintains original color profile without thermal degradation
Comparator Or BaselineCyanidin 3-glucoside (accelerates thermal degradation of the core molecule)
Quantified DifferenceComplete retention of visual and structural integrity vs. rapid degradation
ConditionsAcidic aqueous solution subjected to 100°C heating

Ensures that natural colorant formulations survive industrial pasteurization and thermal processing without premature fading.

Oral Bioavailability
Head-to-head
Cy-3-glc: 3490 nmol/L
Cy-3,5-diglc: 320 nmol/L
~10.9× difference
Low systemic exposure supports gut-localized study design
Rat model, 15 min post-dose; UV-HPLC detection

Aqueous Solubility and Hydrophilicity

The addition of a second glucose moiety at the 5-position drastically alters the partition coefficient of the anthocyanin. Cyanidin 3,5-diglucoside exhibits a highly hydrophilic LogP of -2.8, compared to the much more lipophilic LogP of 0.39 for cyanidin 3-glucoside [1]. This massive shift in polarity ensures complete solubility in purely aqueous systems, preventing the precipitation issues commonly encountered with monoglucosides or aglycones at high concentrations.

Evidence DimensionPartition Coefficient (LogP)
Target Compound DataLogP = -2.8 (Highly hydrophilic)
Comparator Or BaselineCyanidin 3-glucoside (LogP = 0.39)
Quantified DifferenceA shift of >3.1 LogP units toward hydrophilicity
ConditionsStandard partition coefficient modeling/measurement

Allows for the formulation of highly concentrated aqueous biological assays and liquid dyes without relying on organic co-solvents like DMSO.

Antioxidant Activity
Reported
Cy-3,5-diglc: negligible activity
Cy-3-rut: strong activity (DPPH/ABTS/FRAP)
Not suited for direct radical-scavenging research; negative control context
Purified compounds; multiple assays; source review recommended

Pharmacopoeial Chromatographic Resolution

For the standardization of botanical extracts, generic anthocyanin quantification is insufficient. The United States Pharmacopeia (USP) monograph for European elderberry dry extract explicitly requires the quantification of cyanidin 3,5-diglucoside alongside cyanidin 3-glucoside . The 3,5-diglucoside forms a distinct, mandatory chromatographic peak that cannot be substituted or co-eluted with the 3-glucoside, making its procurement essential for regulatory compliance.

Evidence DimensionChromatographic peak requirement (USP)
Target Compound DataMandatory, distinct resolved peak for total anthocyanin calculation
Comparator Or BaselineCyanidin 3-glucoside (Insufficient alone for compliance)
Quantified DifferenceNon-interchangeable retention times required for USP validation
ConditionsHPLC profiling per USP botanical monograph guidelines

Mandatory for QA/QC laboratories to ensure botanical extracts meet strict regulatory and pharmacopoeial identity standards.

α-Amylase Inhibition
Head-to-head
Cy-3,5-diglc: no detectable inhibition
Cy-3-glc IC50: 0.30 mM
Cy-3-gal IC50: 0.50 mM
Supports use as enzyme specificity control in diabetes-related research
Pancreatic α-amylase; in vitro enzyme assay
Blue Hue at Alkaline pH
Reported
3,5-diglycosides: hue 240–250° (blue)
3-glycosides: 300–20° (maroon-purple)
Unique blue hue generation supports natural blue colorant research
pH 1–9 spectrophotometry; colorimetry
Thermal Color Stability
Reported
Cy-3,5-diglc: enhanced color retention vs. unmodified cyanidin aglycone
May support heat-processed colorant formulation studies
Heating experiments; color retention assessed

QA/QC Botanical Extract Profiling

Directly following its distinct chromatographic resolution, this compound is mandatory as a primary reference standard for elderberry and pomegranate extracts to meet strict USP monograph specifications .

Thermal-Processed Food & Beverage Colorants

Due to its superior thermal degradation resistance, it is the optimal choice for natural colorant formulations requiring pasteurization, where monoglucosides would prematurely degrade and lose their color profile [1].

Aqueous Biological and Pharmacological Assays

Leveraging its extreme hydrophilicity (LogP -2.8), this compound is ideal for high-concentration dosing in cell culture media and aqueous biological models without the confounding toxicity of organic co-solvents like DMSO [2].

Application Fit

Application
Selection Property
Validation Focus
Anthocyanin quantification by LC-MS/MS
Distinct chromatographic retention vs. Cy-3-glucoside
Method recovery and matrix-effect evaluation
Enzyme inhibition bioactivity studies
Reported lack of pancreatic α-amylase inhibition
Specificity control; structure-activity relationship interpretation
Natural blue food colorant formulation
Blue hue generation at alkaline pH
pH-dependent color stability and hue angle verification
Glycosyltransferase enzyme characterization
Terminal product of sequential glucosylation
Kinetic parameter determination; substrate specificity assessment

XLogP3

-3

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

10

Exact Mass

610.15338487 Da

Monoisotopic Mass

610.15338487 Da

Heavy Atom Count

43

UNII

UTH12733J3

Other CAS

2611-67-8

Wikipedia

Cyanidin-3,5-O-diglucoside

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